molecular formula C8H6ClN3O B2524394 2-Azido-1-(4-chlorophenyl)ethanone CAS No. 26086-60-2

2-Azido-1-(4-chlorophenyl)ethanone

Cat. No. B2524394
CAS RN: 26086-60-2
M. Wt: 195.61
InChI Key: FMWGORFLXHAAEB-UHFFFAOYSA-N
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Description

2-Azido-1-(4-chlorophenyl)ethanone is a chemical compound that serves as an intermediate in the synthesis of various azo and azido derivatives. These derivatives are of significant interest in the field of drug discovery and pharmaceutical chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of azido derivatives, such as 2-azido-1-arylethanols, can be achieved through the enzymatic reduction of alpha-azidoacetophenone derivatives. This process utilizes recombinant enzymes like carbonyl reductase from Candida magnoliae or alcohol dehydrogenase from Saccharomyces cerevisiae to produce optically pure compounds . Additionally, azo compounds can be prepared by reacting 2-hydroxyacetophenone with aniline or its substituted derivatives, which then undergo various spectroscopic characterizations to confirm their structures .

Molecular Structure Analysis

The molecular structure of azo derivatives synthesized from 2-hydroxyacetophenone has been characterized using techniques such as IR, UV-Vis, 1H NMR, and 13C NMR spectroscopy. Some of these compounds have also been analyzed using X-ray diffraction studies to determine their solid-state structures . The azo form of these compounds is favored, as indicated by IR analysis, while UV-Vis analysis suggests the presence of both azo and ionic forms in solution, depending on the solvent used .

Chemical Reactions Analysis

The azo compounds exhibit different forms based on the solvent environment. In basic solvents like DMF and DMSO, the compounds exist in both azo and ionic forms, whereas in solvents like EtOH and CHCl3, they are present only in the azo form . The 2-azido-1-(4-chlorophenyl)ethanols can further react with alkynes using click chemistry to yield triazole-containing beta-blocker analogues, which are of interest due to their potential as beta-adrenergic receptor blockers .

Physical and Chemical Properties Analysis

While the physical properties of 2-Azido-1-(4-chlorophenyl)ethanone are not explicitly detailed in the provided papers, the chemical properties can be inferred from the synthesis and molecular structure analyses. The optically pure 2-azido-1-arylethanols exhibit high yields and excellent optical purity, which is crucial for the pharmacological activity of the resulting beta-blocker analogues . The azo derivatives' properties are influenced by their molecular structure, which can be manipulated through the choice of solvents and reaction conditions .

Scientific Research Applications

Synthesis and Medicinal Applications

2-Azido-1-(4-chlorophenyl)ethanone has been explored in the synthesis of various bioactive compounds. For instance, Ankati et al. (2008) demonstrated the synthesis of optically pure 2-azido-1-arylethanols, including 2-Azido-1-(4-chlorophenyl)ethanol, using enzymatic reduction. These compounds were further used to create triazole-containing beta-blocker analogs with potential biological activity (Ankati et al., 2008).

Moskvina et al. (2015) developed a method for preparing isoflavones using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone, which are related to 2-Azido-1-(4-chlorophenyl)ethanone, highlighting its role in heterocyclic chemistry (Moskvina et al., 2015).

Biocatalysis and Pharmaceutical Intermediates

The compound has been used in the field of biocatalysis. Miao et al. (2019) reported the biotransformation of a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to a chiral intermediate of the antifungal agent Miconazole, demonstrating its importance in pharmaceutical synthesis (Miao et al., 2019).

Li De-liang (2010) synthesized 2-Chloro-1-(4-chlorophenyl) ethanone, a structurally related compound, highlighting the versatility of this chemical class in synthetic chemistry (Li De-liang, 2010).

Anti-Inflammatory and Antimicrobial Applications

Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, closely related to 2-Azido-1-(4-chlorophenyl)ethanone, demonstrating their potential anti-inflammatory properties (Karande & Rathi, 2017).

Wanjari (2020) explored the antimicrobial activity of a compound synthesized from 4-chlorophenol, akin to 2-Azido-1-(4-chlorophenyl)ethanone, underscoring its relevance in developing antimicrobial agents (Wanjari, 2020).

Catalysis and Chemical Synthesis

Further, Ni et al. (2012) studied the asymmetric reduction of a similar compound, 2-chloro-1-(3-chlorophenyl)ethanone, highlighting the role of such compounds in catalysis and synthesis of pharmaceutical intermediates (Ni et al., 2012).

properties

IUPAC Name

2-azido-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGORFLXHAAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-chlorophenyl)ethanone

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